molecular formula C22H22FN5O3 B8802029 tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate

Cat. No.: B8802029
M. Wt: 423.4 g/mol
InChI Key: UZBYXBPZESUCBE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C22H22FN5O3 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

IUPAC Name

tert-butyl 4-[5-(4-amino-2-fluorophenoxy)-1-methylindazol-6-yl]pyrazole-1-carboxylate

InChI

InChI=1S/C22H22FN5O3/c1-22(2,3)31-21(29)28-12-14(11-26-28)16-9-18-13(10-25-27(18)4)7-20(16)30-19-6-5-15(24)8-17(19)23/h5-12H,24H2,1-4H3

InChI Key

UZBYXBPZESUCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=C(C=C3C=NN(C3=C2)C)OC4=C(C=C(C=C4)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3 gallon tank is added tert-butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (433.0 g, 952.8 mmol) followed by THF (6.5 L) and Pd/C (21.65 g, 10% Pd/C and 21.65 g, 5% Pd/C). The mixture is heated to 35° C. under hydrogen gas for 2 hours. The reaction is then cooled to RT and allowed to stir under hydrogen gas overnight, then is heated to 40° C. under hydrogen gas for seven hours. An additional 2 g Pd/C (1 g, 10% Pd/C and 1 g, 5% Pd/C) is added and stirred under hydrogen gas for another hour and cooled to RT. The mixture is again stirred under hydrogen gas overnight and the reaction is completed. The mixture is filtered over a combination of GFF® and Watman® paper. The filtrate is concentrated to a slightly yellow solid (446 g, 110% recovery).
Name
Quantity
21.65 g
Type
catalyst
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

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